N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
N~2~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole ring fused with a triazolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Properties
Molecular Formula |
C18H17N7O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-12-9-13(2)25(22-12)11-14-5-3-6-15(10-14)20-17(26)16-21-18-19-7-4-8-24(18)23-16/h3-10H,11H2,1-2H3,(H,20,26) |
InChI Key |
PDSWFTCXHVCHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)NC(=O)C3=NN4C=CC=NC4=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes and amines under acidic or basic conditions to form the pyrazolopyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N~2~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N2-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds share the pyrazole moiety and exhibit similar biological activities.
Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine structures are often investigated for their pharmacological properties.
Uniqueness
N~2~-{3-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of pyrazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
